molecular formula C9H11NO3S B1282439 5-Acetyl-2-methylbenzenesulfonamide CAS No. 70958-70-2

5-Acetyl-2-methylbenzenesulfonamide

Cat. No.: B1282439
CAS No.: 70958-70-2
M. Wt: 213.26 g/mol
InChI Key: FOBJXKVZKYRFOO-UHFFFAOYSA-N
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Description

It appears as a white to off-white crystalline powder and has a melting point of 164-167°C. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-methylbenzenesulfonamide typically involves the sulfonation of paranitrotoluene followed by a hydrogenation addition reaction. The process begins with dissolving paranitrotoluene and chlorosulfonic acid in an organic solvent, followed by stirring and post-treatment to obtain 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate is then subjected to hydrogenation in the presence of a catalyst, ammonia water, and another organic solvent at high temperature and pressure to yield 2-methyl-5-aminobenzenesulfonamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process ensures high product purity and yield, making it suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield various amine derivatives .

Scientific Research Applications

5-Acetyl-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-aminobenzenesulfonamide: This compound is a key intermediate in the synthesis of 5-Acetyl-2-methylbenzenesulfonamide and shares similar chemical properties.

    4-Methylbenzenesulfonamide: Another sulfonamide derivative with comparable applications in medicinal chemistry.

Uniqueness

This compound stands out due to its specific acetyl and methyl substitutions, which confer unique chemical reactivity and biological activity. These structural features make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-acetyl-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-6-3-4-8(7(2)11)5-9(6)14(10,12)13/h3-5H,1-2H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBJXKVZKYRFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504577
Record name 5-Acetyl-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70958-70-2
Record name 5-Acetyl-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thus obtained 5-acetyl-2-methylbenzenesulfonyl chloride was dissolved in 790 g of tetrahydrofuran, then 81 g of ammonia gas was added at a temperature below 10° C. 800 Grams of water was added to this reaction mixture, and tetrahydrofuran was removed by evaporation to crystallized 5-acetyl-2-methylbenzenesulfonamide. The crystals were collected by filtration, and dried to obtain 176.8 g (0.83M) of 5-acetyl-2-methylmethylbenzenesulfonamide. Melting point: 150.5°-151.5° C. The yield was 95% on the basis of 5-acetyl-2-methylbenzenesulfonyl chloride, and was 83% on the basis of N,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonate.
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